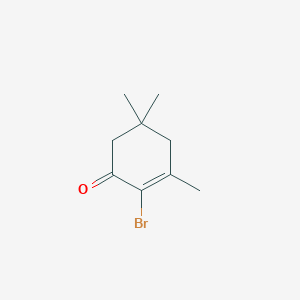

2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO/c1-6-4-9(2,3)5-7(11)8(6)10/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOICURBBVVICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC(C1)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556423 | |

| Record name | 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117910-76-6 | |

| Record name | 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a valuable intermediate in organic synthesis. The document details a selective bromination method, presents key quantitative data, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

This compound, also known as 2-bromo-α-isophorone, is a halogenated derivative of isophorone. The introduction of a bromine atom at the α-position of the enone system makes it a versatile precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The challenge in synthesizing this molecule lies in achieving regioselective bromination at the C2 position while avoiding reactions at other sites of the isophorone molecule. Direct bromination of isophorone (3,5,5-trimethylcyclohex-2-en-1-one) with molecular bromine has been shown to yield a mixture of polybrominated products, indicating a lack of selectivity.[1] This guide focuses on a more selective and efficient method for its preparation.

Synthetic Pathway

The selective synthesis of this compound can be achieved through the α-bromination of 3,5,5-trimethylcyclohex-2-en-1-one (isophorone) using a suitable brominating agent that favors reaction at the carbon atom adjacent to the carbonyl group.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |

| 3,5,5-Trimethylcyclohex-2-en-1-one (Isophorone) | C₉H₁₄O | 138.21 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |

| Ammonium Acetate (NH₄OAc) | C₂H₇NO₂ | 77.08 |

| Diethyl Ether (Et₂O) or Carbon Tetrachloride (CCl₄) | (C₂H₅)₂O / CCl₄ | 74.12 / 153.82 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5,5-trimethylcyclohex-2-en-1-one in an appropriate solvent such as diethyl ether or carbon tetrachloride.

-

Add N-bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of ammonium acetate (e.g., 0.1 equivalents) to the solution.

-

The reaction mixture is then stirred at room temperature (for diethyl ether) or heated to reflux (for carbon tetrachloride) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Quantitative Data

Due to the lack of a specific published procedure for the target molecule, precise yield and reaction time data are not available. However, for the α-bromination of cyclic ketones using NBS and ammonium acetate, good yields are generally reported.[2] The reaction progress should be monitored to determine the optimal reaction time.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₃BrO |

| Molar Mass | 217.10 g/mol |

| CAS Number | 117910-76-6 |

Spectroscopic Data

Detailed spectroscopic data for this compound is not available in the searched literature. However, based on the structure, the following characteristic signals can be anticipated:

-

¹H NMR: Signals corresponding to the two methylene protons, the two geminal methyl groups, and the vinyl methyl group. The chemical shifts would be influenced by the presence of the bromine atom and the enone system.

-

¹³C NMR: Resonances for the carbonyl carbon, the two olefinic carbons (one bearing the bromine), the quaternary carbon with the geminal methyl groups, the methylene carbons, and the methyl carbons.

-

IR Spectroscopy: A strong absorption band for the C=O stretching of the α,β-unsaturated ketone, and bands corresponding to C=C stretching and C-Br stretching.

-

Mass Spectrometry: The molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Conclusion

The synthesis of this compound is best approached through a selective α-bromination of isophorone. The use of N-bromosuccinimide with a catalyst like ammonium acetate presents a promising and efficient method to achieve the desired regioselectivity, avoiding the formation of polybrominated byproducts. This technical guide provides a foundational protocol and workflow for researchers to produce this valuable synthetic intermediate. Further optimization of reaction conditions and detailed spectroscopic analysis of the purified product are recommended to fully characterize this compound.

References

In-Depth Technical Guide: Chemical Properties of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a halogenated cyclic enone of significant interest in synthetic organic chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into the compound's behavior.

Core Chemical Properties

This compound, with the CAS number 117910-76-6, is a derivative of isophorone, a well-known α,β-unsaturated cyclic ketone. The introduction of a bromine atom at the α-position of the enone system significantly influences its chemical reactivity, making it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BrO | Calculated |

| Molecular Weight | 217.10 g/mol | Calculated |

| CAS Number | 117910-76-6 | [1][2] |

| Appearance | Not explicitly reported, likely a solid or oil | Inferred |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from general properties of similar compounds. |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Signals |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| Infrared (IR) | Expected characteristic peaks for C=O (ketone) and C=C (alkene) functional groups. |

| Mass Spectrometry (MS) | Expected molecular ion peaks corresponding to the isotopic distribution of bromine. |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the bromination of isophorone (3,5,5-trimethylcyclohex-2-en-1-one). Several methods exist for the α-bromination of enones, often involving an electrophilic bromine source.

General Synthesis Pathway

The synthesis of this compound from isophorone can be conceptualized as a two-step process: initial bromination followed by dehydrobromination.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical, based on similar reactions)

While a specific protocol for the target molecule is not detailed in the available literature, a representative procedure can be adapted from established methods for the α-bromination of cyclic enones.[3]

Materials:

-

Isophorone (3,5,5-trimethylcyclohex-2-en-1-one)

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Triethylamine or other non-nucleophilic base

-

Dichloromethane (for workup)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A solution of isophorone in carbon tetrachloride is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Bromination: N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide are added to the flask.

-

Initiation: The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction (disappearance of the starting material), the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

-

Extraction: The filtrate is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Reactivity and Potential Applications

The presence of the α-bromo substituent makes this compound a highly reactive intermediate. The electron-withdrawing ketone group enhances the electrophilicity of the β-carbon, while the carbon-bromine bond is susceptible to nucleophilic attack.

Key Reactions

-

Nucleophilic Substitution: The bromide can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the α-position.

-

Favorskii Rearrangement: Treatment with a base can induce a Favorskii rearrangement, leading to a ring-contracted carboxylic acid derivative. This is a common reaction for α-halo ketones.

-

Dehydrobromination: Elimination of HBr can lead to the formation of a dienone system, further expanding the synthetic utility.

-

Coupling Reactions: The carbon-bromine bond can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon bonds.

Caption: Key reaction pathways of this compound.

Applications in Drug Development

α-Bromo enones are valuable precursors in the synthesis of complex natural products and pharmacologically active molecules. The ability to introduce diverse functionalities and to construct new ring systems makes this compound a promising starting material for the development of novel therapeutic agents.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis. While detailed experimental data on its physical and spectroscopic properties are currently limited in publicly accessible literature, its synthesis from isophorone is feasible through established bromination-dehydrobromination protocols. The rich reactivity of the α-bromo enone moiety opens up numerous avenues for the construction of complex molecular architectures, making it a compound of high interest for researchers in medicinal chemistry and drug development. Further research into the precise characterization and reaction optimization of this compound is warranted to fully exploit its synthetic potential.

References

An In-depth Technical Guide to 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one

CAS Number: 117910-76-6

This technical guide provides a comprehensive overview of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a halogenated derivative of the α,β-unsaturated cyclic ketone, isophorone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical properties, synthesis, and potential applications as a synthetic intermediate.

Chemical and Physical Properties

| Property | Value | Source/Justification |

| Molecular Formula | C₉H₁₃BrO | Calculated from structure |

| Molecular Weight | 217.10 g/mol | Calculated from atomic weights |

| Appearance | Likely a pale yellow to brown oil or low-melting solid | General appearance of similar compounds |

| Boiling Point | > 215 °C | Expected to be higher than isophorone (215.32 °C) due to the heavier bromine atom |

| Density | > 0.9255 g/cm³ | Expected to be higher than isophorone (0.9255 g/cm³) due to the dense bromine atom |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, diethyl ether, acetone); Insoluble in water | Typical solubility for halogenated organic ketones. Isophorone is sparingly soluble in water (1.2 g/100 mL)[1]. |

Synthesis

The primary route for the synthesis of this compound is through the electrophilic bromination of its parent compound, 3,5,5-trimethylcyclohex-2-en-1-one (isophorone). Isophorone is a large-scale industrial chemical produced from the self-condensation of acetone[1].

General Experimental Protocol for α-Bromination of an Enone

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general procedure for the α-bromination of a cyclic enone can be adapted. A common method involves the use of elemental bromine with a subsequent dehydrobromination step.

Materials:

-

3,5,5-trimethylcyclohex-2-en-1-one (Isophorone)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂)

-

Triethylamine (Et₃N)

-

2 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve 3,5,5-trimethylcyclohex-2-en-1-one in carbon tetrachloride in a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution over a period of one hour, maintaining the temperature at 0°C.

-

After the bromine addition is complete, add a solution of triethylamine in carbon tetrachloride dropwise over one hour, while maintaining vigorous stirring at 0°C. The triethylamine acts as a base to promote the elimination of hydrogen bromide, forming the α,β-unsaturated bromo-ketone.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional two hours.

-

Filter the resulting suspension to remove the triethylammonium bromide salt.

-

Wash the filtrate sequentially with 2 N hydrochloric acid, saturated sodium bicarbonate solution, water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

This protocol is based on a similar synthesis of 2-bromo-2-cyclopentenone and may require optimization for the specific substrate[2].

Synthesis Workflow

Potential Reactions and Applications in Drug Development

This compound, as an α-bromo enone, is a versatile intermediate in organic synthesis. Its reactivity is characterized by the presence of three key functional groups: the carbon-carbon double bond, the carbonyl group, and the carbon-bromine bond.

This trifunctional nature allows for a variety of subsequent transformations, making it a valuable building block in the synthesis of more complex molecules, which may have applications in drug discovery and development. Potential reactions include:

-

Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles.

-

Michael Addition: The α,β-unsaturated system is susceptible to conjugate addition by soft nucleophiles.

-

Diels-Alder Reactions: The enone can act as a dienophile in cycloaddition reactions.

-

Organometallic Coupling Reactions: The carbon-bromine bond can participate in cross-coupling reactions (e.g., Suzuki, Stille) to form new carbon-carbon bonds.

Logical Relationship of Reactivity

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, handling precautions should be based on the known hazards of its precursor, isophorone, and structurally similar α-bromo ketones.

Potential Hazards:

-

Skin and Eye Irritation: Isophorone is an irritant, and α-bromo ketones are generally lachrymatory and irritating to the skin, eyes, and mucous membranes.

-

Toxicity: Harmful if swallowed or inhaled.

-

Environmental Hazard: As with many halogenated organic compounds, it should be considered potentially harmful to aquatic life.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: All handling should be performed in a well-ventilated chemical fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

This guide is intended for informational purposes only and should be used by qualified individuals. All laboratory work should be conducted with appropriate safety measures in place.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the analytical methodologies required for the comprehensive structure elucidation of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. The combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offers a powerful toolkit for the unambiguous determination of this halogenated cyclohexenone derivative. This document outlines the predicted spectral data, detailed experimental protocols, and a logical workflow for its structural verification.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following spectroscopic values are predicted based on the known data of its parent compound, 3,5,5-trimethylcyclohex-2-en-1-one (isophorone), and other structurally related α-bromo α,β-unsaturated ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.10 | s | 3H | C3-CH ₃ |

| ~2.50 | s | 2H | C4-H ₂ |

| ~1.15 | s | 6H | C5-(CH ₃)₂ |

| ~2.35 | s | 2H | C6-H ₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C1 (C=O) |

| ~125 | C2 (C -Br) |

| ~155 | C3 |

| ~55 | C4 |

| ~35 | C5 |

| ~50 | C6 |

| ~25 | C3-C H₃ |

| ~28 | C5-(C H₃)₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 218/220 | 90/90 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 203/205 | 20/20 | [M - CH₃]⁺ |

| 139 | 100 | [M - Br]⁺ (Base Peak) |

| 111 | 40 | [C₇H₁₁O]⁺ |

| 83 | 60 | [C₆H₁₁]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared Spectroscopy Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1685 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1620 | Medium | C=C stretch (alkene) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1370 | Medium | C-H bend (gem-dimethyl) |

| ~650 | Medium-Strong | C-Br stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2 seconds.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are to be utilized to establish proton-proton and proton-carbon correlations.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Gas Chromatography Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum.

-

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the initial analysis and culminating in the confirmed molecular structure.

Caption: Workflow for the structure elucidation of this compound.

An In-depth Technical Guide to 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a halogenated derivative of the versatile industrial chemical isophorone. This document details its chemical properties, synthesis, and spectroscopic characterization, serving as a valuable resource for its potential application in organic synthesis and drug development.

Core Concepts and Synthesis

This compound (CAS No. 117910-76-6) is an α-bromo α,β-unsaturated ketone. The introduction of a bromine atom at the C2 position of the isophorone scaffold significantly influences its electronic properties and reactivity, making it a potentially valuable intermediate for the synthesis of more complex molecules.

The primary route for the synthesis of this compound involves the direct bromination of its precursor, 3,5,5-trimethylcyclohex-2-en-1-one (isophorone). This reaction proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack of bromine.

Logical Workflow for Synthesis

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocols

Synthesis of this compound from Isophorone

Materials:

-

3,5,5-trimethylcyclohex-2-en-1-one (Isophorone)

-

Bromine (Br₂)

-

Carbon Tetrachloride (CCl₄) or other suitable inert solvent

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Hydrochloric acid (HCl), 2 N solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve 3,5,5-trimethylcyclohex-2-en-1-one in carbon tetrachloride in a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise to the cooled isophorone solution over a period of 1 hour, maintaining the temperature at 0°C.

-

After the addition of bromine is complete, add a solution of triethylamine in carbon tetrachloride dropwise over 1 hour, while vigorously stirring and maintaining the reaction temperature at 0°C.

-

Continue stirring for an additional 2 hours at room temperature.

-

Filter the resulting suspension to remove the triethylammonium bromide salt and wash the filter cake with carbon tetrachloride.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with two portions of 2 N hydrochloric acid, one portion of saturated sodium bicarbonate solution, one portion of water, and one portion of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Note: The reaction may yield a mixture of mono- and poly-brominated products. Reaction conditions such as stoichiometry of bromine and reaction time should be carefully optimized to maximize the yield of the desired this compound.

Tabulated Data

Physical and Chemical Properties (Predicted and from related compounds)

| Property | Value | Source |

| CAS Number | 117910-76-6 | [1] |

| Molecular Formula | C₉H₁₃BrO | - |

| Molecular Weight | 217.10 g/mol | - |

| Appearance | Likely a colorless to yellowish oil or low-melting solid | Inferred |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Spectroscopic Data (Predicted and from related compounds)

| Spectroscopy | Peak Assignments (Predicted) |

| ¹H NMR (CDCl₃) | δ (ppm): ~2.5 (s, 2H, CH₂ at C4), ~2.0 (s, 2H, CH₂ at C6), ~1.0 (s, 6H, gem-dimethyl at C5), ~2.0 (s, 3H, CH₃ at C3) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~200 (C=O), ~150 (C3), ~125 (C2), ~50 (C6), ~45 (C4), ~35 (C5), ~28 (gem-dimethyl), ~20 (CH₃ at C3) |

| IR (neat) | ν (cm⁻¹): ~1680 (C=O stretch, conjugated), ~1620 (C=C stretch) |

Potential Applications and Reactivity

As an α-bromo enone, this compound is expected to be a versatile synthetic intermediate. The presence of the bromine atom activates the molecule for various nucleophilic substitution and coupling reactions.

Potential Reaction Pathways

Caption: Potential synthetic transformations of the title compound.

The electron-withdrawing nature of the bromine atom also enhances the dienophilic character of the double bond, making it a good candidate for Diels-Alder reactions. Furthermore, this compound could serve as a precursor for the synthesis of various heterocyclic compounds and other complex molecular architectures.

Signaling Pathways

Currently, there is no publicly available information to suggest the direct involvement of this compound in any specific biological signaling pathways. Its primary role, based on its chemical structure, is anticipated to be in synthetic chemistry as a building block for the creation of new chemical entities that may have biological activity. Further research would be required to explore any potential pharmacological effects.

Conclusion

This compound is a reactive and potentially valuable synthetic intermediate. While detailed experimental data remains somewhat limited in publicly accessible literature, its synthesis can be approached through established methods of α-bromination of enones. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore the synthetic utility of this compound in the development of new materials and potential therapeutic agents. Further investigation into its reactivity and biological properties is warranted.

References

An In-depth Technical Guide on the Discovery and Synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a halogenated derivative of isophorone. While the specific discovery of this compound is not extensively documented in publicly available literature, its synthesis logically follows from established principles of α-halogenation of α,β-unsaturated ketones. This document details a plausible and scientifically sound synthetic pathway, including a detailed experimental protocol, based on analogous chemical transformations. It also presents relevant quantitative data in a structured format and visualizes the proposed synthetic workflow.

Introduction

This compound is a derivative of 3,5,5-trimethylcyclohex-2-en-1-one, commonly known as isophorone. Isophorone and its derivatives are versatile building blocks in organic synthesis. The introduction of a bromine atom at the 2-position of the cyclohexenone ring activates the molecule for various nucleophilic substitution and cross-coupling reactions, making it a potentially valuable intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.

The synthesis of α-halo-α,β-unsaturated ketones is a fundamental transformation in organic chemistry. The strategic placement of a halogen atom on the carbon-carbon double bond of an enone system opens up a wide array of synthetic possibilities. This guide focuses on the specific synthesis of this compound, providing a detailed, practical protocol for its preparation from isophorone.

Proposed Synthesis Pathway

The most direct and logical route for the synthesis of this compound is the direct bromination of isophorone. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine on the electron-rich enol intermediate.

Reaction Mechanism

The proposed mechanism involves the following steps:

-

Protonation of the carbonyl oxygen: An acid catalyst protonates the carbonyl oxygen of isophorone, increasing the electrophilicity of the carbonyl carbon.

-

Enolization: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon (C2), leading to the formation of an enol intermediate.

-

Electrophilic attack by bromine: The electron-rich double bond of the enol attacks a bromine molecule (Br₂), leading to the formation of a bromonium ion intermediate.

-

Deprotonation: A base removes the proton from the hydroxyl group of the intermediate to regenerate the carbonyl group and yield the final product, this compound.

A study on the bromination of a related compound, (E)-4,4-dimethyl-6-isobutylidenecyclohex-2-en-1-one, provides insights into the complexities of such reactions, where different sites can be brominated depending on the reaction conditions. Research on the bromination of isophorone itself has shown that using an excess of bromine can lead to polybrominated products.[1] Therefore, controlling the stoichiometry of the brominating agent is crucial for achieving the desired monobrominated product.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from isophorone to this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the α-bromination of α,β-unsaturated ketones, adapted for the specific synthesis of this compound from isophorone. A detailed procedure for the bromination of the similar compound 2-cyclopentenone can be found in Organic Syntheses, which serves as a valuable reference.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5,5-Trimethylcyclohex-2-en-1-one (Isophorone) | 138.21 | 13.82 g | 0.10 |

| Bromine (Br₂) | 159.81 | 15.98 g (5.12 mL) | 0.10 |

| Acetic Acid (glacial) | 60.05 | 100 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Saturated Sodium Thiosulfate Solution | - | As needed | - |

| Brine (Saturated NaCl solution) | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer is charged with 3,5,5-trimethylcyclohex-2-en-1-one (13.82 g, 0.10 mol) dissolved in 100 mL of glacial acetic acid. The flask is cooled to 0-5 °C in an ice bath.

-

Addition of Bromine: A solution of bromine (15.98 g, 0.10 mol) in 20 mL of glacial acetic acid is prepared and transferred to the dropping funnel. The bromine solution is added dropwise to the stirred isophorone solution over a period of 30-45 minutes, while maintaining the reaction temperature between 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is poured into 300 mL of ice-water. The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed successively with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), saturated sodium thiosulfate solution (50 mL, to remove any unreacted bromine), and brine (100 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.

Expected Yield: 70-80%

Characterization Data (Predicted):

| Property | Value |

| Molecular Formula | C₉H₁₃BrO |

| Molecular Weight | 217.10 g/mol |

| Appearance | Pale yellow oil |

| ¹H NMR (CDCl₃, ppm) | δ ~6.5 (s, 1H, C=CH), 2.4 (s, 2H, CH₂), 2.1 (s, 3H, CH₃), 1.1 (s, 6H, 2xCH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ ~195 (C=O), 150 (C-Br), 130 (C=CH), 50 (C(CH₃)₂), 45 (CH₂), 32 (C(CH₃)₂), 28 (CH₃), 25 (CH₃) |

| IR (neat, cm⁻¹) | ~1680 (C=O, conjugated), ~1620 (C=C) |

| Mass Spec (EI, m/z) | 216/218 (M⁺, Br isotopes), 137 (M-Br)⁺ |

Note: The characterization data is predicted based on the structure and typical values for similar compounds and should be confirmed by experimental analysis.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.

-

Acetic acid is corrosive. Avoid contact with skin and eyes.

-

Diethyl ether is extremely flammable. Work away from any potential ignition sources.

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis of this compound from the readily available starting material, isophorone. The detailed experimental protocol and proposed mechanistic pathway provide a solid foundation for researchers and scientists to prepare this valuable synthetic intermediate. The provided data and visualizations are intended to facilitate a clear understanding of the chemical process. Further research into the reaction optimization and the exploration of the synthetic utility of this compound is encouraged.

References

Pharmacological Profiling of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the pharmacological profiling of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one and its derivatives. While direct pharmacological data for this specific compound is limited in publicly available literature, this guide extrapolates from the known biological activities of structurally related compounds, namely halogenated cyclohexenones and α,β-unsaturated ketones. This document outlines potential therapeutic applications, key biological targets, and detailed experimental protocols for the comprehensive evaluation of this class of molecules.

The core structure, this compound, belongs to the family of α,β-unsaturated ketones, a class of compounds known for their reactivity and diverse biological activities. The presence of the bromine atom, a halogen frequently found in approved pharmaceuticals, is anticipated to modulate the compound's physicochemical properties and biological interactions, potentially enhancing its potency and selectivity.[1][2] This guide serves as a foundational resource for researchers embarking on the pharmacological characterization of these promising derivatives.

Potential Pharmacological Activities and Targets

Based on the pharmacological profiles of analogous structures, derivatives of this compound are hypothesized to exhibit a range of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects.

Anticancer Activity

Numerous cyclohexenone derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[3] The α,β-unsaturated ketone moiety is a key pharmacophore that can react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins, via Michael addition.[4][5] This can lead to the inhibition of key cellular processes and the induction of apoptosis.

Potential molecular targets for anticancer activity include:

-

Epidermal Growth Factor Receptor (EGFR): Certain α,β-unsaturated ketones have been shown to inhibit EGFR, a key kinase in cell signaling and proliferation.[6]

-

Tubulin: While not directly reported for this specific scaffold, other cytotoxic agents with α,β-unsaturated systems have been found to interfere with tubulin polymerization.

-

Acetylcholinesterase (AChE): Some cyclohexenone derivatives have been identified as inhibitors of AChE, an enzyme implicated in the progression of some cancers.[3]

Enzyme Inhibition

The electrophilic nature of the α,β-unsaturated ketone core makes these compounds potential inhibitors of a variety of enzymes. The covalent interaction with cysteine residues in the active site is a common mechanism of irreversible inhibition.

Data Presentation: Pharmacological Activity of Structurally Related Compounds

Due to the absence of specific data for this compound, the following table summarizes the reported activities of other cyclohexenone and α,β-unsaturated ketone derivatives to provide a comparative context for future studies.

| Compound Class | Derivative/Compound | Biological Activity | Cell Line/Target | IC50/EC50 | Reference |

| Cyclohexenone Derivatives | Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives | Acetylcholinesterase Inhibition | AChE | 0.93 to 133.12 µM | [3] |

| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives | Anticancer | HCT116 colon cancer | Not specified | [3] | |

| α,β-Unsaturated Ketones | (2E)-2-(4-methoxybenzylidene)cyclohexan-1-one | EGFR Inhibition | EGFR | 4.66 µM | [6] |

| (2E)-2-(4-methoxybenzylidene)cycloheptan-1-one | EGFR Inhibition | EGFR | 2.16 µM | [6] | |

| Chalcone Derivatives | Anticancer | HepG2, MCF-7, HeLa, PC-3 | 5.5–18.1 µΜ | [6] | |

| Brominated Compounds | 5,6,7-tribromoisatin | Anticancer | U937 | <10 µM | [7] |

| α-bromoacrylic derivatives | Cytotoxic | L1210 leukemia | Not specified | [8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments to be performed in the pharmacological profiling of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

Materials:

-

Human cancer cell lines (e.g., HCT116, MCF-7, A549)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compound (this compound derivative) dissolved in DMSO

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes, such as kinases or esterases.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer specific to the enzyme

-

Test compound

-

96-well plates (UV-transparent or opaque, depending on the detection method)

-

Detection reagent (e.g., chromogenic, fluorogenic, or luminescent substrate)

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Kinetic Measurement: Measure the product formation or substrate depletion over time using a plate reader at the appropriate wavelength.

-

Data Analysis: Determine the initial reaction velocities at different compound concentrations. Plot the percentage of inhibition versus the compound concentration to calculate the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[10][11][12]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathways modulated by this compound derivatives.

Experimental Workflow Diagram

Caption: General experimental workflow for the pharmacological profiling of novel compounds.

Conclusion

While direct experimental data on this compound derivatives are currently lacking, the information compiled in this guide from structurally related compounds provides a strong rationale for their potential as valuable leads in drug discovery. Their synthesis is feasible, and their core structure is associated with a range of promising biological activities, particularly in the area of oncology. The detailed experimental protocols and workflow provided herein offer a clear roadmap for the comprehensive pharmacological profiling of this intriguing class of molecules. Further investigation is warranted to fully elucidate their therapeutic potential and mechanism of action.

References

- 1. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 6. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic alpha-bromoacrylic derivatives of low molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one.

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific properties and biological activity of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one is limited. This guide provides a summary of the available data for the target compound and supplements it with information on structurally similar molecules to offer a comparative context. All data should be verified through experimental analysis.

Introduction

This compound, with the CAS Number 117910-76-6, is a halogenated derivative of isophorone, a well-known α,β-unsaturated cyclic ketone.[1] The presence of a bromine atom on the enone ring system suggests potential for a variety of chemical transformations, making it a potentially interesting intermediate in organic synthesis. Its structural similarity to other biologically active cyclohexenone derivatives indicates a potential for investigation in medicinal chemistry. This document aims to provide a comprehensive overview of its known physical and chemical properties, alongside inferred characteristics based on related compounds.

Physicochemical Properties

Table 1: Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 117910-76-6 | [1] |

Table 2: Comparative Physicochemical Properties of Related Cyclohexenone Derivatives

| Property | 2-Bromo-3-methyl-2-cyclohexen-1-one | 2-Bromo-3,3,5,5-tetramethylcyclohexanone | (2S,3S)-2-Bromo-3,5,5-trimethylcyclohexanone | 2-Cyclohexenone, 3-bromo, 5,5-dimethyl- | 2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one |

| Molecular Formula | C₇H₉BrO | C₁₀H₁₇BrO | C₉H₁₅BrO | C₈H₁₁BrO | C₈H₁₁BrO₂ |

| Molecular Weight | 189.05 g/mol [2] | 233.14 g/mol | C₉H₁₅BrO[3] | Not specified | 219.08 g/mol [4] |

| IUPAC Name | 2-bromo-3-methylcyclohex-2-en-1-one | 2-bromo-3,3,5,5-tetramethylcyclohexan-1-one[5] | (2S,3S)-2-bromo-3,5,5-trimethylcyclohexanone[3] | 3-bromo-5,5-dimethylcyclohex-2-en-1-one | 2-bromo-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one[4] |

| Boiling Point | Not specified | Not specified | Not specified | Not specified | Not specified |

| Melting Point | Not specified | Not specified | Not specified | Not specified | Not specified |

| Density | Not specified | Not specified | Not specified | Not specified | Not specified |

| Solubility | Likely soluble in organic solvents | Not specified | Not specified | Not specified | Not specified |

Proposed Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a plausible synthetic route can be proposed based on the chemistry of α,β-unsaturated ketones. The most likely precursor is the readily available 3,5,5-trimethylcyclohex-2-en-1-one (isophorone).

A common method for the bromination of such systems involves direct bromination using a suitable brominating agent.

Proposed Synthetic Protocol: Bromination of 3,5,5-trimethylcyclohex-2-en-1-one

Materials:

-

3,5,5-trimethylcyclohex-2-en-1-one (Isophorone)

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Benzoyl peroxide or AIBN (radical initiator)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5,5-trimethylcyclohex-2-en-1-one in a suitable solvent like carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity and chemical environment of the protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the presence of bromine through its isotopic signature.

The following diagram illustrates a logical workflow for the proposed synthesis and characterization.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the vinyl bromide and the α,β-unsaturated ketone functionalities.

-

Nucleophilic Substitution: The bromine atom may be susceptible to nucleophilic substitution, although this can be challenging for vinyl halides.

-

Cross-Coupling Reactions: The C-Br bond provides a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents.

-

Michael Addition: The enone system is an electrophile and can undergo conjugate addition (Michael addition) with nucleophiles at the 4-position.

-

Reactions of the Ketone: The carbonyl group can undergo standard ketone reactions, such as reduction to an alcohol or conversion to an imine or oxime.

The stability of the compound is likely moderate. It should be stored in a cool, dark place to prevent decomposition, which could be initiated by light or heat. It is expected to be stable under standard ambient conditions.

Biological Activity and Signaling Pathways

No specific studies on the biological activity or the signaling pathways affected by this compound were identified in the conducted searches. However, the isophorone scaffold is present in some molecules with reported biological activities. For instance, some derivatives of 3,5,5-trimethylcyclohex-2-en-1-one have been investigated for their potential as fragrance ingredients and have been assessed for skin sensitization.[6] Given that α,β-unsaturated ketones are known to be reactive towards biological nucleophiles, this class of compounds often exhibits some level of biological activity, which also raises potential toxicity concerns.[7]

Due to the lack of data on biological interactions, no signaling pathway diagrams can be provided at this time. Research into the biological effects of this specific compound would be a novel area of investigation.

The logical relationship for initiating a preliminary biological screening is outlined below.

Safety Information

No specific Safety Data Sheet (SDS) for this compound was found. Based on related compounds, it should be handled with care in a well-ventilated fume hood.[8][9][10] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Halogenated organic compounds can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

This compound is a compound with potential for use in synthetic organic chemistry. While detailed experimental data is scarce, its properties and reactivity can be inferred from its structure and comparison with related molecules. The lack of biological data presents an opportunity for future research to explore its potential as a bioactive molecule. The proposed synthetic route and characterization workflow provide a starting point for researchers interested in studying this compound further.

References

- 1. 2-BROMO-3,5,5-TRIMETHYL-CYCLOHEX-2-ENONE | 117910-76-6 [chemicalbook.com]

- 2. 2-Bromo-3-methyl-2-cyclohexen-1-one | C7H9BrO | CID 14140200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one | C8H11BrO2 | CID 2785707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 2-Bromo-3,3,5,5-tetramethylcyclohexanone | 2065-77-2 [smolecule.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one

Introduction

2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one is a halogenated cyclic ketone with potential applications in organic synthesis and drug discovery. Due to the presence of a bromine atom and an α,β-unsaturated ketone moiety, this compound is expected to be reactive and may possess significant toxicological properties. This guide provides a summary of potential hazards and recommended handling procedures based on data from analogous compounds.

Physicochemical Properties

Quantitative data for the target compound is limited. The following table summarizes the physicochemical properties of a closely related compound, 2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one.

| Property | Value | Source Compound |

| Molecular Formula | C8H11BrO2 | 2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one |

| Molecular Weight | 219.08 g/mol [1] | 2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one |

| Boiling Point | 82 - 83 °C at 200 hPa | 1-Bromo-3-methylbut-2-ene (component of a mixture)[2] |

| Density | 1.29 g/mL at 20 °C | 1-Bromo-3-methylbut-2-ene (component of a mixture)[2] |

Note: The boiling point and density are from a safety data sheet for a product containing 1-Bromo-3-methylbut-2-ene and may not be representative of this compound.

Hazard Identification and Classification

Based on the safety data sheets of similar compounds, this compound should be treated as a hazardous substance. The following table outlines the potential hazards.

| Hazard Class | Hazard Statement | Source Compound(s) |

| Flammable Liquid | H226: Flammable liquid and vapor.[2] | Aldrich-274372 (mixture)[2] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[2] | Aldrich-274372 (mixture)[2] |

| Acute Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects.[2] | Aldrich-274372 (mixture)[2] |

| Acute Oral Toxicity | Harmful if swallowed.[3][4] | 2-Bromo-3-methoxycyclopent-2-enone, 2-Bromo-2-nitro-1,3-propanediol[3][4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | 2-Bromo-3-methoxycyclopent-2-enone[3] |

| Respiratory Irritation | May cause respiratory irritation.[3][4] | 2-Bromo-3-methoxycyclopent-2-enone, 2-Bromo-2-nitro-1,3-propanediol[3][4] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

The following protocols are based on general best practices for handling flammable, corrosive, and toxic chemicals.

4.1. Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Ensure that safety showers and eyewash stations are readily accessible.[5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2]

-

Ground and bond containers and receiving equipment to prevent static discharge.[2]

4.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.[2]

-

Respiratory Protection: If working outside a fume hood or if vapors are present, use a NIOSH-approved respirator with an appropriate cartridge.

4.3. Handling Procedures:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

-

Use only non-sparking tools.[2]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][5]

-

Do not eat, drink, or smoke when using this product.[3]

First Aid Measures

The following first aid measures are recommended based on the potential hazards.

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[2] | [2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[2] | [2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2] | [2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[2] | [2] |

Storage and Disposal

6.1. Storage:

-

Store in a well-ventilated place. Keep cool.[2]

-

Keep container tightly closed.[2]

-

Store locked up.[2]

-

Incompatible materials include strong oxidizing agents and strong bases.[5]

6.2. Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

-

Avoid release to the environment.[2]

Logical Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling this compound.

Caption: Workflow for the safe handling of hazardous chemicals.

References

- 1. 2-Bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one | C8H11BrO2 | CID 2785707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

An In-depth Technical Guide on the Novel Research Applications of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one is a halogenated α,β-unsaturated ketone with significant potential for novel research applications, particularly in the fields of oncology and inflammatory diseases. Its chemical structure, featuring an electrophilic Michael acceptor and a reactive carbon-bromine bond, suggests a high propensity for interaction with biological nucleophiles, thereby modulating key cellular signaling pathways. This technical guide provides a comprehensive overview of the core chemical properties, a putative synthesis protocol, and detailed potential research applications. By exploring its predicted effects on the NF-κB and Keap1-Nrf2 signaling pathways, this document aims to serve as a foundational resource for researchers interested in investigating the therapeutic potential of this compound.

Core Chemical Properties

This compound, a derivative of isophorone, possesses a unique combination of functional groups that are predicted to govern its biological activity. The α,β-unsaturated ketone moiety can act as a Michael acceptor, enabling covalent modification of cysteine residues in proteins.[1] This reactivity is central to the modulation of various signaling pathways. The presence of a bromine atom at the α-position can further enhance its electrophilicity and may also serve as a handle for further synthetic modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 117910-76-6 | [2] |

| Molecular Formula | C₉H₁₃BrO | [2] |

| Molecular Weight | 217.10 g/mol | [2] |

| Appearance | Predicted to be a solid or oil | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO, ethanol, and acetone | - |

Synthesis Protocol

2.1. Materials and Reagents

-

3,5,5-Trimethylcyclohex-2-en-1-one (Isophorone)

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

2.2. Experimental Procedure

-

To a solution of 3,5,5-trimethylcyclohex-2-en-1-one (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-Bromosuccinimide (1.1 equivalents).

-

Add a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

-

Reflux the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

2.3. Characterization

The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Research Applications and Experimental Protocols

The electrophilic nature of this compound suggests its potential as a modulator of key signaling pathways implicated in cancer and inflammation.

3.1. Anticancer Activity via NF-κB Pathway Inhibition

The NF-κB signaling pathway is a critical regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers.[3][4] Electrophilic compounds can inhibit this pathway by covalently modifying key cysteine residues on proteins such as IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα.[5] This leads to the sequestration of NF-κB in the cytoplasm, inhibiting its transcriptional activity.[5]

3.1.1. Experimental Protocol: Evaluation of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.[6][7][8]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Table 2: Illustrative Quantitative Data for Cytotoxicity (IC50 in µM) (Note: These are hypothetical values based on related compounds for illustrative purposes.)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HeLa | 45.2 | 25.8 | 15.1 |

| MCF-7 | 62.5 | 38.4 | 22.9 |

| PC-3 | 55.1 | 31.7 | 18.6 |

3.1.2. Experimental Protocol: Analysis of NF-κB Pathway Proteins (Western Blot)

Western blotting allows for the detection and quantification of specific proteins in a sample.[9][10]

-

Cell Lysis: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 0, 1, 3, 6, 12, 24 hours). Lyse the cells in RIPA buffer.[9]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[9]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-IKKβ, IKKβ, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9][11]

-

Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

-

Densitometry: Quantify the band intensities using image analysis software.

3.2. Cytoprotective Effects via Keap1-Nrf2 Pathway Activation

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response.[2][12] Electrophilic compounds can react with cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2.[13][14] In the nucleus, Nrf2 induces the expression of a battery of antioxidant and detoxifying enzymes.

3.2.1. Experimental Protocol: Evaluation of Nrf2 Nuclear Translocation (Immunofluorescence)

-

Cell Culture and Treatment: Grow cells (e.g., HaCaT keratinocytes) on glass coverslips. Treat with this compound at various concentrations for different time points.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Blocking and Antibody Staining: Block with 1% BSA and incubate with an anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope. Increased nuclear fluorescence of Nrf2 indicates its translocation.

3.2.2. Experimental Protocol: Measurement of Antioxidant Gene Expression (qPCR)

-

RNA Extraction and cDNA Synthesis: Treat cells with the compound, extract total RNA, and synthesize cDNA.

-

Quantitative PCR: Perform qPCR using primers for Nrf2 target genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

-

Data Analysis: Normalize the expression levels to a housekeeping gene (e.g., GAPDH) and calculate the fold change in gene expression compared to the control.

Visualizations

Caption: Workflow for evaluating the anticancer activity of the target compound.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Caption: Proposed activation of the Keap1-Nrf2 signaling pathway.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The presence of an α,β-unsaturated ketone moiety suggests a likely mechanism of action through the covalent modification of key cellular proteins, with the potential to modulate signaling pathways such as NF-κB and Keap1-Nrf2. The experimental protocols detailed in this guide provide a solid framework for initiating research into the biological activities of this compound. Future studies should focus on confirming its synthesis, elucidating its precise molecular targets, and evaluating its efficacy in preclinical models of cancer and inflammatory diseases. The exploration of this and similar molecules could lead to the discovery of new chemical entities with significant therapeutic potential.

References

- 1. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. 2.9. Western Blot Analysis of NF-κB and MAPK8 [bio-protocol.org]

- 11. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 12. rem.bioscientifica.com [rem.bioscientifica.com]

- 13. Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophilic [correction of electrophillic] phase II inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nrf2/ARE-Mediated Antioxidant Actions of Pro-Electrophilic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

molecular formula and weight of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the molecular properties of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one, a halogenated cyclic ketone of interest in synthetic organic chemistry. The information presented herein is foundational for its application in further research and development.

Molecular Properties

The fundamental molecular characteristics of this compound have been determined based on its chemical structure as inferred from its IUPAC name. These properties are essential for stoichiometric calculations, analytical characterization, and consideration in synthetic methodologies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BrO | Deduced from Structure |

| Molecular Weight | 217.10 g/mol | Calculated |

| CAS Number | 117910-76-6 | [1] |

Note: The molecular formula was deduced from the compound's name and structure. The molecular weight was calculated based on this deduced formula.

Experimental Protocols and Visualizations

The scope of this technical guide is to provide the core molecular data for this compound. As this pertains to the intrinsic properties of a chemical compound, detailed experimental protocols for its synthesis or analysis, as well as signaling pathway diagrams, are not applicable to this context.

For researchers interested in the synthesis or reactions of this compound, a thorough literature search for CAS number 117910-76-6 is recommended to identify relevant experimental procedures.

References

Methodological & Application

Application Notes and Protocols: 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction